Cas no 2138209-19-3 (Bis(methoxymethyl)oxirane-2-carbonitrile)

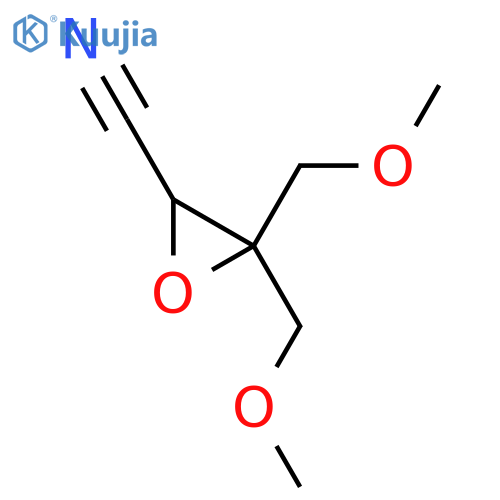

2138209-19-3 structure

商品名:Bis(methoxymethyl)oxirane-2-carbonitrile

Bis(methoxymethyl)oxirane-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- bis(methoxymethyl)oxirane-2-carbonitrile

- 2138209-19-3

- EN300-700014

- Bis(methoxymethyl)oxirane-2-carbonitrile

-

- インチ: 1S/C7H11NO3/c1-9-4-7(5-10-2)6(3-8)11-7/h6H,4-5H2,1-2H3

- InChIKey: LLHOAMXWUCTZMI-UHFFFAOYSA-N

- ほほえんだ: O1C(C#N)C1(COC)COC

計算された属性

- せいみつぶんしりょう: 157.07389321g/mol

- どういたいしつりょう: 157.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

Bis(methoxymethyl)oxirane-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-700014-1.0g |

bis(methoxymethyl)oxirane-2-carbonitrile |

2138209-19-3 | 1g |

$0.0 | 2023-06-07 |

Bis(methoxymethyl)oxirane-2-carbonitrile 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

2138209-19-3 (Bis(methoxymethyl)oxirane-2-carbonitrile) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬